N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Biological Activity
N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with a thioacetamide moiety. Its molecular formula is C18H22N2O3S, and it has a molecular weight of approximately 350.44 g/mol. The presence of the methoxyethyl group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thieno[3,2-d]pyrimidine scaffold.
- Introduction of the benzyl and methoxyethyl substituents.
- Final acetamide formation through reaction with acetic anhydride or a similar reagent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT29 (Colon Cancer) | 15.7 | EGFR inhibition |
DU145 (Prostate Cancer) | 12.5 | Induction of apoptosis |
The anticancer mechanism appears to be primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell proliferation and survival. Molecular docking studies suggest that this compound binds effectively to the active site of EGFR, thereby blocking its activity and leading to reduced cell viability in cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings imply that this compound could be further explored as a potential antimicrobial agent .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted at Trakya University evaluated the effects of this compound on HT29 and DU145 cell lines using the MTT assay. Results indicated significant cytotoxicity at concentrations above 10 µM with a dose-dependent response observed .
- Antimicrobial Evaluation : In a separate investigation focusing on its antimicrobial properties, N-benzyl derivatives were tested against clinical isolates of bacteria. The compound demonstrated notable activity comparable to standard antibiotics .
Properties
IUPAC Name |
N-benzyl-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-13-10-15-17(27-13)18(24)22(8-9-25-2)19(21-15)26-12-16(23)20-11-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVCMFWNDHJZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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